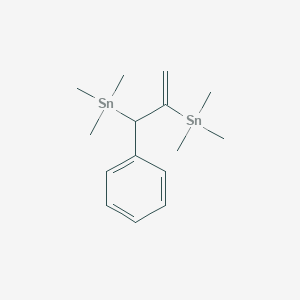
Methyl(naphthalen-1-yl)-lambda~2~-germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(naphthalen-1-yl)-lambda~2~-germane: is an organogermanium compound that features a germanium atom bonded to a methyl group and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(naphthalen-1-yl)-lambda~2~-germane typically involves the reaction of germanium tetrachloride with methyl lithium and naphthalene in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+CH3Li+C10H8→Methyl(naphthalen-1-yl)-lambda 2 -germane+LiCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl(naphthalen-1-yl)-lambda~2~-germane can undergo oxidation reactions to form germanium dioxide and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the methyl or naphthalene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and various oxidized organic derivatives.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl(naphthalen-1-yl)-lambda~2~-germane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways in organic synthesis.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organogermanium compounds, including their use as anti-cancer agents and immunomodulators. This compound may exhibit similar properties, making it a candidate for further investigation.
Industry: In the materials science field, this compound can be used in the development of novel semiconductors and electronic materials. Its unique electronic properties make it suitable for applications in advanced electronic devices.
Wirkmechanismus
The mechanism of action of Methyl(naphthalen-1-yl)-lambda~2~-germane involves its interaction with specific molecular targets and pathways The germanium atom can form stable bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical environments
Vergleich Mit ähnlichen Verbindungen
Phenylgermane: Features a phenyl group instead of a naphthalene ring.
Ethylgermane: Contains an ethyl group instead of a methyl group.
Naphthylgermane: Similar structure but with different substituents on the naphthalene ring.
Uniqueness: Methyl(naphthalen-1-yl)-lambda~2~-germane is unique due to the combination of a methyl group and a naphthalene ring bonded to a germanium atom. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
96236-11-2 |
|---|---|
Molekularformel |
C11H10Ge |
Molekulargewicht |
214.83 g/mol |
InChI |
InChI=1S/C11H10Ge/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI-Schlüssel |
BGLXWASAERBVAD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
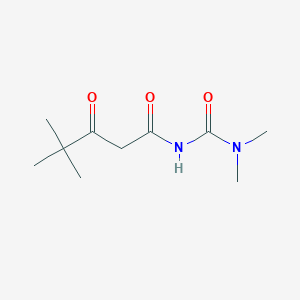
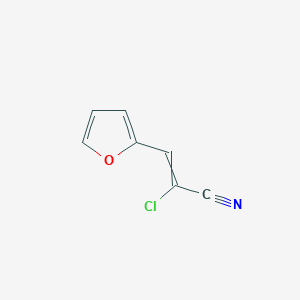
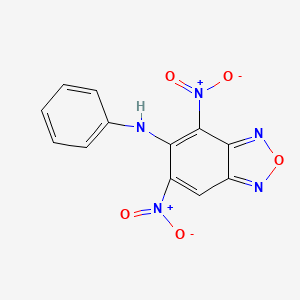
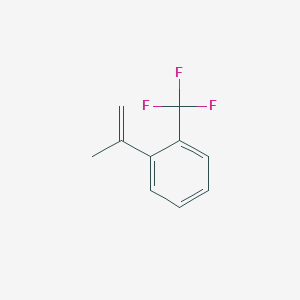
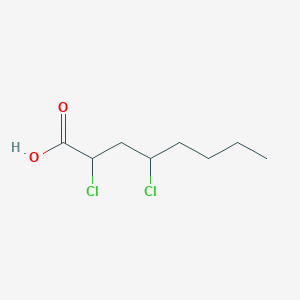
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)
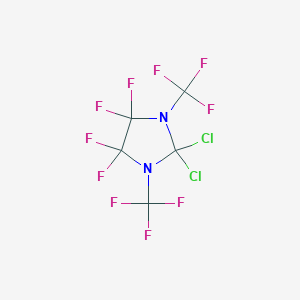
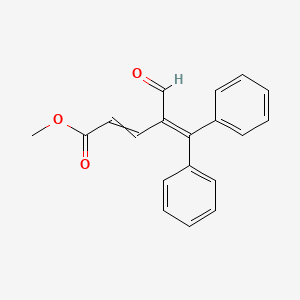
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
![1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene](/img/structure/B14354328.png)

![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
